AHR antagonist 4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

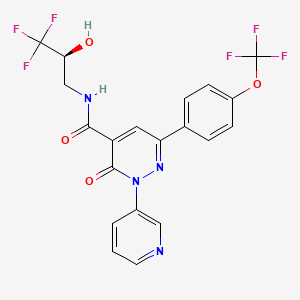

Molecular Formula |

C20H14F6N4O4 |

|---|---|

Molecular Weight |

488.3 g/mol |

IUPAC Name |

3-oxo-2-pyridin-3-yl-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]-6-[4-(trifluoromethoxy)phenyl]pyridazine-4-carboxamide |

InChI |

InChI=1S/C20H14F6N4O4/c21-19(22,23)16(31)10-28-17(32)14-8-15(11-3-5-13(6-4-11)34-20(24,25)26)29-30(18(14)33)12-2-1-7-27-9-12/h1-9,16,31H,10H2,(H,28,32)/t16-/m0/s1 |

InChI Key |

RABNJRDCQVHCQF-INIZCTEOSA-N |

Isomeric SMILES |

C1=CC(=CN=C1)N2C(=O)C(=CC(=N2)C3=CC=C(C=C3)OC(F)(F)F)C(=O)NC[C@@H](C(F)(F)F)O |

Canonical SMILES |

C1=CC(=CN=C1)N2C(=O)C(=CC(=N2)C3=CC=C(C=C3)OC(F)(F)F)C(=O)NCC(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of AHR Antagonist 4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor implicated in a diverse range of physiological and pathological processes, including immune modulation, tumorigenesis, and xenobiotic metabolism.[1] Consequently, the development of potent and selective AHR antagonists has emerged as a promising therapeutic strategy for various diseases, particularly in the field of immuno-oncology. This technical guide provides an in-depth overview of the discovery and synthesis of a novel AHR antagonist, designated as AHR antagonist 4, a 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamide compound.[2] This document details the underlying biology of the AHR signaling pathway, outlines a typical discovery workflow for AHR antagonists, and provides a comprehensive summary of quantitative data for this compound and other key antagonists. Furthermore, detailed experimental protocols for essential assays and a representative synthesis scheme for this compound are presented.

The Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The AHR is a member of the basic Helix-Loop-Helix/Per-Arnt-Sim (bHLH/PAS) family of transcription factors.[3] In its inactive state, AHR resides in the cytoplasm as part of a protein complex. Upon binding to a ligand, such as the potent agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the AHR undergoes a conformational change, leading to its translocation into the nucleus.[1] In the nucleus, it dimerizes with the AHR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter regions of target genes, thereby modulating their transcription.[4] AHR antagonists function by preventing this cascade of events, typically by competing with agonists for the ligand-binding pocket of the AHR.[5]

References

- 1. In Silico Identification of an Aryl Hydrocarbon Receptor Antagonist with Biological Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Novel CH223191-Based Antagonists of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole synthesis [organic-chemistry.org]

- 4. WO2018146010A1 - 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides for the treatment of cancer - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

Chemical structure and properties of AHR antagonist 4

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that has emerged as a significant target in drug discovery, particularly in the fields of oncology and immunology. Its modulation can influence a variety of cellular processes, including immune responses and cell proliferation. AHR antagonists, by inhibiting the receptor's activity, present a promising therapeutic strategy for various pathologies, including cancer. This document provides a detailed technical overview of a specific AHR antagonist, designated as AHR antagonist 4, a potent inhibitor belonging to the 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamide class of compounds.

Chemical Structure and Properties

This compound is a novel synthetic molecule identified for its potent AHR inhibitory activity. Its chemical and physical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-(6-chloropyridin-3-yl)-N-((R)-1-(4-(trifluoromethyl)phenyl)ethyl)-3-oxo-6-(trifluoromethyl)-2,3-dihydropyridazine-4-carboxamide | Patent WO2018146010A1 |

| Chemical Class | 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamide | [1] |

| Molecular Formula | C20H14F6N4O4 | [1] |

| Molecular Weight | 488.34 g/mol | [1] |

| CAS Number | 2242465-58-1 | [1] |

| IC50 (AHR) | 82.2 nM | [1][2] |

| Appearance | White to off-white solid | Data not available |

| Solubility | Soluble in DMSO | Data not available |

| Stability | Stable under recommended storage conditions | Data not available |

| Pharmacokinetics | Data not available | Data not available |

Mechanism of Action

This compound functions as a competitive inhibitor of the Aryl Hydrocarbon Receptor. In its inactive state, the AHR resides in the cytoplasm as part of a protein complex. Upon binding of an agonist ligand, the AHR translocates to the nucleus, heterodimerizes with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in various cellular processes. This compound is believed to occupy the ligand-binding pocket of the AHR, preventing the conformational changes necessary for its activation and subsequent nuclear translocation and gene transcription.

Signaling Pathway

The following diagram illustrates the canonical AHR signaling pathway and the inhibitory action of this compound.

Caption: AHR signaling pathway and inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are outlined in patent WO2018146010A1. As the full text of the patent is not publicly available, representative protocols for key assays used in the characterization of AHR antagonists are provided below.

Synthesis of 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides (General Procedure)

The synthesis of compounds of this class, as described in similar chemical literature, generally involves a multi-step process. A common route is the condensation of a substituted hydrazine with a β-ketoester to form the pyridazinone core, followed by amidation at the C4 position. The specific reagents and conditions for "example 293" (this compound) are detailed in the source patent.

AHR Luciferase Reporter Assay (Representative Protocol)

This assay is commonly used to determine the potency of AHR antagonists.

-

Cell Culture: HepG2 cells, stably transfected with a luciferase reporter gene under the control of an AHR-responsive promoter (containing XREs), are cultured in appropriate media.

-

Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of this compound for 1 hour.

-

Agonist Challenge: A known AHR agonist (e.g., 2,3,7,8-tetrachlorodibenzo-p-dioxin, TCDD, or kynurenine) is added to the wells at a concentration that elicits a submaximal response (e.g., EC80).

-

Incubation: The plates are incubated for 24 hours to allow for reporter gene expression.

-

Lysis and Luminescence Reading: Cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to AHR activity, is measured using a luminometer.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration.

Ligand Binding Assay (Representative Protocol)

This assay is used to determine if a compound directly binds to the AHR.

-

Preparation of Cytosol: Cytosolic fractions containing the AHR are prepared from a suitable cell line or tissue (e.g., guinea pig liver).

-

Competitive Binding: A constant concentration of a radiolabeled AHR ligand (e.g., [3H]TCDD) is incubated with the cytosolic preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).

-

Incubation: The mixture is incubated to allow for binding to reach equilibrium.

-

Separation of Bound and Unbound Ligand: The AHR-ligand complexes are separated from the unbound radioligand using a method such as hydroxylapatite or charcoal-dextran adsorption.

-

Quantification: The amount of radioactivity in the bound fraction is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

Experimental Workflow

The following diagram outlines a typical workflow for the screening and characterization of novel AHR antagonists.

Caption: Workflow for AHR antagonist discovery and development.

Conclusion

This compound is a potent inhibitor of the Aryl Hydrocarbon Receptor with potential therapeutic applications, particularly in oncology. Its mechanism of action involves the direct competitive inhibition of the AHR, preventing downstream gene transcription. Further investigation into its physicochemical properties, pharmacokinetics, and in vivo efficacy is warranted to fully elucidate its therapeutic potential. The provided representative experimental protocols and workflows serve as a guide for researchers in the field of AHR drug discovery.

References

Unveiling AHR Antagonist 4: A Technical Guide to a Novel Immunomodulatory Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the patent information and novelty surrounding a potent Aryl Hydrocarbon Receptor (AHR) antagonist, designated as "AHR antagonist 4". As a key regulator of immune responses, the AHR has emerged as a promising therapeutic target, particularly in the field of immuno-oncology. This document serves as a comprehensive resource, detailing the core intellectual property, experimental validation, and the scientific foundation of this specific antagonist.

Introduction to the Aryl Hydrocarbon Receptor (AHR) and its Antagonism

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a pivotal role in modulating immune cell differentiation and function.[1][2][3] In the tumor microenvironment, the AHR pathway can be hijacked by cancer cells to suppress anti-tumor immunity, thereby promoting tumor growth and immune evasion. AHR antagonists are small molecules designed to block this signaling cascade, restoring immune surveillance and offering a novel therapeutic strategy for cancer and other immune-related diseases.[1][2]

Patent Landscape and Novelty of this compound

"this compound" is a specific chemical entity disclosed within the patent WO2018146010A1 , titled "2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides for the treatment of cancer".[4][5] This patent claims a novel class of compounds, their synthesis, and their use in treating diseases associated with aberrant AHR signaling, with a particular focus on cancer.

Core Novelty: The inventive step of this patent lies in the discovery of 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamide derivatives as potent AHR inhibitors. "this compound" is specifically identified as Example 293 within this patent.[4][5] The novelty of this chemical series resides in its unique scaffold, which is structurally distinct from previously reported AHR antagonists, and its demonstrated potent biological activity.

Key Information for this compound (Example 293):

| Parameter | Value | Reference |

| Compound Name | N-(cyclopropylmethyl)-2-(6-(difluoromethyl)pyridin-2-yl)-3-oxo-2,3-dihydropyridazine-4-carboxamide | WO2018146010A1 |

| CAS Number | 2242465-58-1 | [4] |

| Molecular Formula | C20H14F6N4O4 | [4] |

| Molecular Weight | 488.34 g/mol | [4] |

| Reported IC50 | 82.2 nM | [4][5] |

Signaling Pathways and Mechanism of Action

The canonical AHR signaling pathway is initiated by the binding of a ligand to the AHR in the cytoplasm. This binding event causes the dissociation of chaperone proteins, allowing the AHR-ligand complex to translocate to the nucleus. In the nucleus, it heterodimerizes with the AHR Nuclear Translocator (ARNT) and binds to Xenobiotic Response Elements (XREs) on the DNA, leading to the transcription of target genes, many of which are involved in immunosuppression.

AHR antagonists, such as "this compound", function by competitively binding to the AHR, thereby preventing the binding of endogenous activating ligands. This blockade inhibits the entire downstream signaling cascade.

Experimental Protocols

The patent WO2018146010A1 details the experimental procedures used to synthesize and evaluate the claimed compounds.

Chemical Synthesis of this compound (Example 293)

The synthesis of "this compound" is a multi-step process that is representative of the general synthetic route for the 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamide series. The key steps are outlined below. A detailed, step-by-step protocol can be found in the "Experimental" section of the patent document.

-

Preparation of the Pyridazine Core: The synthesis typically begins with the construction of the 3-oxo-2,3-dihydropyridazine-4-carboxylic acid scaffold.

-

Introduction of the Heteroaryl Group: The appropriate heteroaryl hydrazine is then reacted with the pyridazine core to introduce the 2-heteroaryl substituent.

-

Amide Formation: The carboxylic acid on the pyridazine ring is activated and then coupled with the desired amine (in the case of Example 293, cyclopropylmethanamine) to form the final carboxamide product.

-

Purification: The final compound is purified using standard techniques such as column chromatography and crystallization to yield the pure "this compound".

In Vitro AHR Antagonist Activity Assay

The primary assay used to determine the potency of "this compound" is a cell-based reporter gene assay.

Principle: This assay utilizes a human cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of AHR-responsive elements. When the AHR is activated by an agonist, it drives the expression of the reporter gene, producing a measurable signal. An antagonist will inhibit this agonist-induced signal.

Protocol Outline:

-

Cell Culture: A suitable human cell line (e.g., HepG2) stably transfected with an AHR-responsive reporter construct is cultured under standard conditions.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of the test compound (e.g., "this compound").

-

Agonist Stimulation: A known AHR agonist (e.g., TCDD or a kynurenine surrogate) is added to the cells to stimulate AHR signaling.

-

Incubation: The cells are incubated for a sufficient period to allow for reporter gene expression.

-

Signal Detection: The reporter gene product (e.g., luciferase) is quantified by measuring luminescence.

-

Data Analysis: The IC50 value, which is the concentration of the antagonist required to inhibit 50% of the agonist-induced signal, is calculated from the dose-response curve.

Quantitative Data

The patent provides IC50 values for a range of compounds from the same chemical series. The data for "this compound" and a selection of other examples are summarized below to provide context for its potency.

| Compound (Example #) | AHR Antagonist IC50 (nM) |

| 293 (this compound) | 82.2 |

| 192 (BAY 2416964) | 341 |

| Other representative examples | Varies (from <10 nM to >1000 nM) |

| (Data extracted from WO2018146010A1) |

Conclusion

"this compound," disclosed as Example 293 in patent WO2018146010A1, represents a novel and potent inhibitor of the Aryl Hydrocarbon Receptor. The unique 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamide scaffold demonstrates significant potential for the development of new therapeutics, particularly in the realm of immuno-oncology. The detailed patent information provides a solid foundation for further research and development of this and related compounds. This technical guide has summarized the key intellectual property, biological activity, and experimental methodologies associated with "this compound," offering a valuable resource for professionals in the field of drug discovery.

References

In Silico Modeling of AHR Antagonist 4 Binding to the Aryl Hydrocarbon Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor implicated in a variety of physiological and pathological processes, including immune response, toxicology, and carcinogenesis. Its role in cancer has made it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the in silico modeling of "AHR antagonist 4," a potent AHR antagonist, binding to its target. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel AHR modulators. This document details the molecular properties of this compound, outlines experimental protocols for assessing AHR binding, and presents a framework for the computational investigation of its binding mechanism.

Introduction to the Aryl Hydrocarbon Receptor (AHR) and its Antagonism

The AHR is a member of the basic helix-loop-helix Per-Arnt-Sim (bHLH-PAS) family of transcription factors.[1] In its inactive state, AHR resides in the cytoplasm in a complex with chaperone proteins such as heat shock protein 90 (Hsp90).[2] Upon binding to a ligand, the AHR translocates to the nucleus, dissociates from its chaperone partners, and forms a heterodimer with the AHR nuclear translocator (ARNT).[1][2] This AHR:ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation.[2]

AHR can be activated by a wide range of structurally diverse compounds, including environmental toxins like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and endogenous molecules.[1] The sustained activation of AHR is associated with various toxic responses and the promotion of certain cancers.[3] Consequently, the development of AHR antagonists, which can block the binding of activating ligands and subsequent signaling, has emerged as a promising therapeutic strategy.[4]

This compound: A Profile

"this compound" is a potent AHR antagonist identified as a 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamide compound.[5] This molecule was extracted from patent WO2018146010A1, specifically example 293.[5][6]

Quantitative Data

The inhibitory potency of this compound and other relevant AHR modulators is summarized in the table below. This data is crucial for comparative analysis and for validating in silico models.

| Compound | Type | Assay Type | Target Species | IC50 (nM) | Ki (nM) | Reference |

| This compound | Antagonist | Not Specified | Not Specified | 82.2 | - | [5] |

| GNF351 | Antagonist | Competitive Binding (PAL) | Human | 62 | - | [2] |

| GNF351 | Antagonist | DRE-Luciferase Reporter | Human | 8.5 | - | [4] |

| GNF351 | Antagonist | DRE-Luciferase Reporter | Mouse | 116 | - | [4] |

| CH-223191 | Antagonist | TCDD-induced Luciferase | Not Specified | 30 | - | [2] |

| CB7993113 | Antagonist | Not Specified | Not Specified | 330 | - | [3][7] |

| SR-1 | Antagonist | TCDD-mediated hAHR activation | Human | 127 | 40 | [4] |

| KYN-101 | Antagonist | DRE-Luciferase Reporter | Human | 22 | - | [8] |

| BAY 2416964 | Antagonist | Not Specified | Not Specified | 341 | - | [2] |

| IK-175 | Antagonist | DRE-Luciferase Reporter | Human | 91 | - | [8] |

| TCDD | Agonist | Radioligand Binding | Human | - | 2.7-4.2 | [9] |

| FICZ | Agonist | Radioligand Binding | Human | - | 79 | [9] |

Experimental Protocols for AHR Antagonist Characterization

The following sections detail standardized in vitro assays crucial for determining the antagonistic activity of compounds like this compound.

Competitive Ligand Binding Assay

This assay directly measures the ability of a test compound to compete with a radiolabeled or fluorescently tagged AHR ligand for binding to the receptor.

Protocol:

-

Preparation of Cytosol: Prepare hepatic cytosol from a suitable model organism (e.g., mouse) or use cytosol from cell lines expressing the AHR of interest (e.g., humanized AHR).[10] Homogenize the tissue or cells in a suitable buffer (e.g., MENG buffer: 25 mM MOPS, 2 mM EDTA, 0.02% NaN3, 10% glycerol, pH 7.4) containing protease inhibitors.[10] Centrifuge the homogenate at 100,000g for 1 hour to obtain the cytosolic fraction.[10]

-

Binding Reaction: In the dark, incubate a saturating concentration of a high-affinity photoaffinity ligand (PAL), such as 2-azido-3-[125I]iodo-7,8-dibromodibenzo-p-dioxin, with the prepared cytosolic protein (e.g., 150 µg).[10] Add increasing concentrations of the test antagonist (e.g., this compound) or a known competitor.[10] Incubate the mixture at room temperature for 20 minutes.[10]

-

Cross-linking and Separation: Expose the samples to UV light (e.g., 402 nm) to covalently link the PAL to the AHR.[10] Add charcoal/dextran to remove unbound ligand and centrifuge to pellet the charcoal.[10]

-

Quantification: Separate the proteins by SDS-PAGE, transfer to a membrane, and visualize the radiolabeled AHR band by autoradiography.[10] Excise the radioactive bands and quantify the radioactivity using a gamma counter.[10]

-

Data Analysis: Calculate the percentage of specific binding relative to the control (no competitor). Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the competitor concentration.

Cell-Based DRE-Luciferase Reporter Assay

This assay measures the ability of a compound to inhibit the AHR-mediated transcription of a reporter gene (luciferase) driven by a dioxin-responsive element (DRE).

Protocol:

-

Cell Culture and Plating: Culture a suitable reporter cell line (e.g., human HepG2 40/6 or mouse H1L1.1c2 cells) containing a stably integrated DRE-luciferase reporter construct.[10] Plate the cells in 96-well or 384-well plates and allow them to adhere overnight.[3][11]

-

Compound Treatment (Antagonist Mode): Pre-treat the cells with various concentrations of the test antagonist (e.g., this compound) for a short period (e.g., 5-30 minutes).[10]

-

Agonist Challenge: Add a known AHR agonist (e.g., TCDD or β-naphthoflavone) at a concentration that elicits a sub-maximal response (e.g., EC85).[11]

-

Incubation: Incubate the cells for a defined period (e.g., 4-24 hours) to allow for reporter gene expression.[10][11]

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions of the luciferase assay kit.[11]

-

Data Analysis: Normalize the luciferase activity to a control (e.g., cell viability assay) if necessary. Calculate the percentage of inhibition of the agonist-induced response for each concentration of the antagonist. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the antagonist concentration.

In Silico Modeling of this compound Binding

Computational modeling provides a powerful tool to understand the molecular interactions between AHR and its antagonists, guiding the design of more potent and selective inhibitors.

Homology Modeling of the AHR Ligand Binding Domain (LBD)

Due to the lack of a complete experimental structure of the human AHR, homology modeling is often employed to generate a three-dimensional model of the ligand-binding domain (LBD).[12][13]

Workflow:

-

Template Selection: Identify suitable template structures from the Protein Data Bank (PDB) with high sequence identity to the human AHR LBD. The PAS B domain of proteins like Hypoxia-Inducible Factor 2α (HIF-2α) is often used as a template.[14]

-

Sequence Alignment: Align the amino acid sequence of the human AHR LBD with the template sequence.[15]

-

Model Building: Use a homology modeling software (e.g., MODELLER, SWISS-MODEL) to generate the 3D model of the AHR LBD based on the alignment and the template structure.[16]

-

Model Refinement and Validation: Refine the generated model to correct any steric clashes or unfavorable geometries. Validate the quality of the model using tools like Ramachandran plots and other stereochemical checks.[13]

Molecular Docking

Molecular docking predicts the preferred binding orientation and affinity of a ligand to a protein target.

Workflow:

-

Protein and Ligand Preparation: Prepare the homology model of the AHR LBD by adding hydrogen atoms and assigning partial charges. Prepare the 3D structure of this compound, ensuring correct protonation states and stereochemistry.

-

Binding Site Definition: Define the binding pocket within the AHR LBD. This is typically the cavity where known agonists and antagonists bind.

-

Docking Simulation: Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically sample different conformations and orientations of this compound within the defined binding site. The program will score each pose based on a scoring function that estimates the binding affinity.

-

Pose Analysis and Selection: Analyze the top-scoring docking poses to identify the most plausible binding mode. This involves examining key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking with the amino acid residues of the AHR LBD.

Visualizations

AHR Signaling Pathway

Caption: Canonical AHR signaling pathway and the inhibitory action of an antagonist.

Experimental Workflow for AHR Antagonist Screening

Caption: A typical experimental workflow for identifying and characterizing AHR antagonists.

In Silico Modeling Workflow for AHR Antagonist Binding

Caption: A workflow for the in silico modeling of this compound binding to the AHR.

Conclusion

The in silico modeling of this compound binding to the AHR provides a valuable framework for understanding the molecular basis of its inhibitory activity. By combining computational approaches with robust experimental validation, researchers can accelerate the discovery and development of novel AHR modulators for the treatment of cancer and other AHR-mediated diseases. This guide offers a comprehensive overview of the key methodologies and data required for such an endeavor, serving as a foundational resource for professionals in the field. The continued application of these techniques will undoubtedly lead to a deeper understanding of AHR biology and the generation of next-generation therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. In Silico Identification of an Aryl Hydrocarbon Receptor Antagonist with Biological Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the development of AHR antagonists in immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 7. In silico identification of an aryl hydrocarbon receptor antagonist with biological activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aryl hydrocarbon Receptor (AhR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 9. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. indigobiosciences.com [indigobiosciences.com]

- 12. Molecular Docking of Natural Compounds for Potential Inhibition of AhR [ouci.dntb.gov.ua]

- 13. researchgate.net [researchgate.net]

- 14. A New Aryl Hydrocarbon Receptor Homology Model Targeted to Improve Docking Reliability - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Modeling of the Aryl Hydrocarbon Receptor (AhR) ligand binding domain and its utility in virtual ligand screening to predict new AhR ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Preliminary Cytotoxicity Studies of Aryl Hydrocarbon Receptor (AHR) Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that has emerged as a significant target in drug discovery, particularly in the fields of oncology and immunology. As a key regulator of cellular metabolism, proliferation, and immune responses, the development of AHR antagonists has gained considerable momentum. A critical aspect of the preclinical assessment of these antagonists is the evaluation of their cytotoxic potential to ensure a favorable safety profile. This technical guide provides an in-depth overview of preliminary cytotoxicity studies of AHR antagonists, focusing on data presentation, experimental protocols, and the underlying signaling pathways. For the purpose of this guide, we will focus on publicly available data for representative AHR antagonists.

AHR Signaling Pathway

The AHR signaling pathway plays a crucial role in mediating the effects of a wide range of exogenous and endogenous ligands. In its inactive state, the AHR resides in the cytoplasm as part of a protein complex. Upon ligand binding, the AHR translocates to the nucleus, where it dimerizes with the AHR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs), leading to the transcription of target genes. AHR antagonists block this pathway by preventing ligand binding or subsequent downstream events.

Data Presentation: Cytotoxicity of AHR Antagonists

The following tables summarize publicly available data on the cytotoxicity of selected AHR antagonists. Due to the lack of specific data for a compound named "AHR antagonist 4," representative data for other well-characterized AHR antagonists are presented.

Table 1: Quantitative Cytotoxicity Data for AHR Antagonist SR1 (StemRegenin 1)

| Compound | Cell Line | Treatment Duration | Concentration | Cell Viability (%) | Cytotoxicity Observed |

| SR1 | Human Fibroblasts | 96 hours | 1 µM | Not specified, but stated as non-toxic[1] | No[1] |

Table 2: Qualitative Cytotoxicity Summary for Various AHR Antagonists

| Compound | Key Findings on Cytotoxicity |

| CH-223191 | Stated to have no cytotoxic effects in multiple studies, and in vivo administration did not show adverse effects.[2][3] |

| GNF351 | Reported to have minimal toxicity in mouse and human keratinocytes.[4] At 500 nM, it was observed to reduce the percentage of Ki67-positive cells, indicating an anti-proliferative effect.[4] |

Experimental Protocols

A common method for assessing the cytotoxicity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Workflow: MTT Cytotoxicity Assay

The general workflow for a typical MTT cytotoxicity assay is illustrated below.

Detailed Methodology for MTT Assay

-

Cell Seeding:

-

Culture the desired cell line (e.g., HepG2, HaCaT, or primary cells) in appropriate growth medium.

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the AHR antagonist in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the antagonist to achieve the desired final concentrations. The final solvent concentration in the wells should be kept constant and low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

-

Remove the growth medium from the wells and replace it with 100 µL of fresh medium containing the various concentrations of the AHR antagonist. Include vehicle control (medium with solvent) and untreated control wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Gently pipette up and down or place the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

The results can be plotted as a dose-response curve to determine the IC50 value (the concentration of the antagonist that causes 50% inhibition of cell viability).

-

Conclusion

The preliminary assessment of cytotoxicity is a fundamental step in the preclinical development of AHR antagonists. As demonstrated by the available data for compounds like SR1, CH-223191, and GNF351, many AHR antagonists exhibit a favorable safety profile with low to negligible cytotoxicity at effective concentrations. The use of standardized and well-documented experimental protocols, such as the MTT assay, is crucial for obtaining reliable and reproducible data. The information and methodologies presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working on the characterization of novel AHR antagonists.

References

In-Depth Technical Guide: Four Key Effects of AHR Antagonists on Downstream AHR Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide elucidates the multifaceted impact of a representative Aryl Hydrocarbon Receptor (AHR) antagonist, herein referred to as AHR Antagonist 4, on downstream signaling pathways. The AHR, a ligand-activated transcription factor, is a critical regulator of cellular responses to a wide array of endogenous and exogenous molecules. Its antagonists are of significant interest for their therapeutic potential in oncology, immunology, and toxicology.[1][2] This document details four primary effects of AHR antagonism, supported by quantitative data, experimental methodologies, and visual pathway diagrams. The data presented is a synthesis from studies on well-characterized AHR antagonists such as CH-223191, GNF351, and StemRegenin 1 (SR1).

Inhibition of Xenobiotic Metabolism

AHR antagonists effectively block the canonical AHR signaling pathway, which is centrally involved in the metabolism of xenobiotics, including environmental toxins and therapeutic drugs.[1][3] Upon activation by a ligand, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to Dioxin Response Elements (DREs) in the promoter regions of target genes, notably those encoding cytochrome P450 enzymes like CYP1A1 and CYP1B1.[4][5] this compound acts as a competitive inhibitor, preventing ligand binding and subsequent nuclear translocation and gene transcription.[1][6][7]

Quantitative Data: Inhibition of CYP1A1 Induction

| Antagonist Example | Assay System | Agonist | IC50 Value | Reference |

| CH-223191 | Mouse Hepatoma (H1L1.1c2) Cells | TCDD | ~30 nM | [6] |

| GNF351 | Mouse Liver Cytosol (humanized AHR) | Photoaffinity Ligand | 62 nM | [8][9] |

| GNF351 | Human Hepatoma (HepG2 40/6) Cells | TCDD | 8.5 nM | [9] |

| CH-223191 | CYP1A1 Catalytic Activity | FICZ | 1.48 µM | [10] |

TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin) is a potent AHR agonist. FICZ (6-formylindolo[3,2-b]carbazole) is an endogenous AHR agonist.

Signaling Pathway: Canonical AHR Pathway and Antagonism

Caption: Canonical AHR signaling pathway and its inhibition by this compound.

Experimental Protocol: Luciferase Reporter Assay for AHR Activation

This protocol is used to quantify the extent to which a compound activates or inhibits the AHR signaling pathway by measuring the expression of a reporter gene (luciferase) under the control of DREs.

-

Cell Culture: Human hepatoma cells (e.g., HepG2) stably transfected with a DRE-driven luciferase reporter plasmid are cultured in appropriate media until they reach 80-90% confluency in 96-well plates.[11]

-

Compound Treatment: Cells are pre-treated with various concentrations of this compound (or a vehicle control) for 1 hour.[6]

-

Agonist Stimulation: An AHR agonist, such as TCDD (e.g., 1 nM), is then added to the wells (except for the negative control) and the cells are incubated for 4-24 hours.[6][11]

-

Cell Lysis: The culture medium is removed, and cells are washed with PBS. A lysis buffer is added to each well to release the cellular contents, including the luciferase enzyme.[6]

-

Luminometry: The cell lysate is transferred to an opaque 96-well plate, and a luciferase assay reagent containing the substrate (luciferin) is added.[6] The resulting luminescence is immediately measured using a luminometer.

-

Data Analysis: Luciferase activity is normalized to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for differences in cell number and transfection efficiency. The IC50 value for the antagonist is calculated by plotting the percentage of inhibition of agonist-induced luciferase activity against the antagonist concentration.

Modulation of Immune Responses

The AHR is a key regulator of the immune system, influencing the differentiation and function of various immune cells, including T cells.[2][12][13] AHR activation is known to promote the differentiation of pro-inflammatory Th17 cells and the production of cytokines like IL-17 and IL-22.[14] this compound can skew the balance between pro-inflammatory Th17 cells and anti-inflammatory regulatory T cells (Tregs), thereby exerting anti-inflammatory effects.[1][12]

Quantitative Data: Effects on Immune Cells

| Antagonist Example | Cell Type | Effect | Observation | Reference |

| Generic AHR Antagonists | Th17 Cells | Attenuates Th17 Development | Decreased secretion of IL-17 and IL-22 in vivo. | [14] |

| Generic AHR Antagonists | Dendritic Cells & T Cells | Immunomodulation | Regulates differentiation and function. | [2] |

| Generic AHR Antagonists | Macrophages | Anti-inflammatory | Decreased production of pro-inflammatory cytokines. | [1] |

Signaling Pathway: AHR-Mediated T-Cell Differentiation

Caption: Modulation of T-cell differentiation by this compound.

Experimental Protocol: Flow Cytometry for T-Cell Population Analysis

This protocol is used to identify and quantify different T-cell subsets (e.g., Th17, Treg) in a mixed cell population based on the expression of specific cell surface and intracellular markers.

-

Cell Isolation: Isolate splenocytes or peripheral blood mononuclear cells (PBMCs) from mice or human subjects treated with an AHR agonist and/or this compound.

-

In Vitro Differentiation (Optional): Naive CD4+ T cells can be cultured under Th17- or Treg-polarizing conditions in the presence of the test compounds.

-

Surface Staining: Cells are washed and incubated with a cocktail of fluorescently-labeled antibodies against surface markers (e.g., CD4, CD25).

-

Fixation and Permeabilization: Cells are fixed and permeabilized to allow antibodies to access intracellular targets.

-

Intracellular Staining: Cells are incubated with fluorescently-labeled antibodies against intracellular transcription factors and cytokines that define the T-cell subsets (e.g., RORγt and IL-17 for Th17, FoxP3 for Tregs).

-

Data Acquisition: The stained cells are analyzed on a flow cytometer. The instrument uses lasers to excite the fluorophores and detectors to measure the emitted light from each individual cell.

-

Data Analysis: The data is analyzed using specialized software to gate on specific cell populations and quantify the percentage of Th17 (CD4+RORγt+) and Treg (CD4+CD25+FoxP3+) cells.

Regulation of Cell Proliferation and Differentiation

AHR signaling has a complex, often context-dependent role in controlling cell proliferation and differentiation.[15][16] In some cancers, AHR is overexpressed and its activation can promote cell growth.[1] AHR antagonists can therefore inhibit the proliferation of these cancer cells.[1][17] Conversely, in other contexts, such as hematopoiesis, AHR antagonism can promote the expansion of stem and progenitor cells.[18]

Quantitative Data: Effects on Cell Proliferation and Expansion

| Antagonist Example | Cell Type | Effect | Observation | Reference |

| GNF351 (500 nM) | Human Keratinocytes | Anti-proliferative | Significant reduction in Ki67-positive cells after 48 hours. | [8] |

| CH-223191 (10 µM) | Colon Cancer Cells (HCT116) | Anti-proliferative | Significant reduction in cell numbers after 48 hours. | [17] |

| StemRegenin 1 (SR1) | Human CD34+ HSCs | Promotes Expansion | ~50-fold increase in CD34-expressing cells in culture. | |

| StemRegenin 1 (SR1) | Human Promyelocytic Leukemia (NB4) | Promotes Proliferation | Increased cell viability at 1.5 µM after 4 days. | [19] |

HSCs (Hematopoietic Stem Cells)

Experimental Workflow: Hematopoietic Stem Cell Expansion Assay

Caption: Workflow for assessing the effect of AHR antagonists on HSC expansion.

Experimental Protocol: Cell Proliferation Assay (e.g., MTT or Cell Counting)

This protocol measures the number of viable cells in a culture after treatment with a test compound.

-

Cell Seeding: Seed cells (e.g., cancer cell lines, keratinocytes) in a 96-well plate at a low density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound or a vehicle control.

-

Incubation: Incubate the cells for a defined period (e.g., 24, 48, 72 hours).

-

Quantification:

-

Direct Cell Counting: Detach the cells using trypsin and count them using a hemocytometer or an automated cell counter.

-

MTT Assay: Add MTT reagent to the wells. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. Solubilize the crystals with a solvent (e.g., DMSO) and measure the absorbance at ~570 nm. The absorbance is proportional to the number of viable cells.

-

-

Data Analysis: Plot cell number or absorbance against the concentration of the antagonist to determine its effect on cell proliferation.

Crosstalk with Other Signaling Pathways (e.g., NF-κB)

AHR signaling does not operate in isolation; it engages in significant crosstalk with other critical intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway, which is a master regulator of inflammation.[20][21][22][23] The interaction is complex and can be either synergistic or antagonistic depending on the cell type and context.[20][22] AHR can physically interact with NF-κB components, such as RelA and RelB, affecting the transcription of inflammatory genes.[20][21] this compound, by blocking AHR activation, can prevent these interactions and modulate the inflammatory response.

Quantitative Data: Modulation of Inflammatory Gene Expression

| Antagonist Example | Cell Type | Stimulus | Effect of Antagonist | Target Gene | Reference |

| CH-223191 | Bone Marrow Macrophages | TCDD + LPS | Suppressed TCDD-triggered expression | IL-22 | [20] |

| CH-223191 | HaCaT Cells | VRCZ (agonist) | Completely inhibited VRCZ-induced transcription | COX-2 | [6] |

| α-Naphthoflavone | Bronchial Epithelial Cells | Poly I:C | Failed to reproduce the suppressive effect of AHR knockdown | CXCL8/CCL5 | [22] |

LPS (Lipopolysaccharide) is a potent activator of the NF-κB pathway via TLR4.

Signaling Pathway: AHR and NF-κB Crosstalk

Caption: Crosstalk between AHR and NF-κB signaling pathways in the nucleus.

Experimental Protocol: Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction

This protocol is used to determine if two proteins (e.g., AHR and an NF-κB subunit) physically interact within the cell.

-

Cell Treatment and Lysis: Treat cells with relevant stimuli (e.g., an AHR agonist and/or LPS) to induce the nuclear translocation and potential interaction of the proteins of interest. Lyse the cells using a non-denaturing lysis buffer that preserves protein-protein interactions.

-

Pre-clearing: Incubate the cell lysate with beads (e.g., Protein A/G agarose) to reduce non-specific binding in subsequent steps.

-

Immunoprecipitation: Add a primary antibody specific to one of the proteins of interest (the "bait" protein, e.g., anti-AHR) to the pre-cleared lysate. Incubate to allow the antibody to bind to its target.

-

Complex Capture: Add fresh Protein A/G beads to the lysate. The beads will bind to the antibody, thus capturing the entire antibody-bait protein-prey protein complex.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads, typically by boiling in a sample buffer containing SDS, which denatures the proteins and disrupts the antibody-antigen interaction.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with an antibody against the second protein of interest (the "prey" protein, e.g., anti-RelA). A band corresponding to the prey protein indicates a physical interaction with the bait protein.

References

- 1. What are AHR antagonists and how do they work? [synapse.patsnap.com]

- 2. Regulation of the immune response by the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological blockage of the AHR-CYP1A1 axis: a call for in vivo evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. invivogen.com [invivogen.com]

- 5. Pharmacological blockage of the AHR-CYP1A1 axis: a call for in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Development of Novel CH223191-Based Antagonists of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. AhR Antagonist III, GNF351 - CAS 1227634-69-6 - Calbiochem | 182707 [merckmillipore.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Aryl hydrocarbon receptor: The master regulator of immune responses in allergic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulation of the Immune Response by the Aryl Hydrocarbon Receptor. | Broad Institute [broadinstitute.org]

- 14. In vivo effects of the pure aryl hydrocarbon receptor antagonist GNF-351 after oral administration are limited to the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Role of AhR in positive regulation of cell proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Aryl hydrocarbon receptor (AhR) reveals evidence of antagonistic pleiotropy in the regulation of the aging process - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of Aryl Hydrocarbon Receptor (AhR) Expression Disrupts Cell Proliferation and Alters Energy Metabolism and Fatty Acid Synthesis in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Aryl Hydrocarbon Receptor Antagonist StemRegenin 1 Promotes the Expansion of Human Promyelocytic Leukemia Cell Line, NB4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Aryl Hydrocarbon Receptor Signaling Synergizes with TLR/NF-κB-Signaling for Induction of IL-22 Through Canonical and Non-Canonical AhR Pathways [frontiersin.org]

- 21. Cross-talk between Aryl Hydrocarbon Receptor and the Inflammatory Response: A ROLE FOR NUCLEAR FACTOR-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 22. AhR and Arnt differentially regulate NF-κB signaling and chemokine responses in human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Interaction Between Ah Receptor and Nf-Kb Pathways - Yanan Tian [grantome.com]

AHR Antagonism: A Novel Therapeutic Avenue for Autoimmune Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The Aryl Hydrocarbon Receptor (AHR) has emerged as a critical regulator of immune responses, making it a compelling target for the treatment of autoimmune diseases. Dysregulation of the AHR signaling pathway is implicated in the pathogenesis of numerous autoimmune conditions, including rheumatoid arthritis, multiple sclerosis, and psoriasis. This whitepaper provides a comprehensive overview of the therapeutic potential of AHR antagonists in autoimmune disorders. We delve into the core mechanism of AHR signaling, present preclinical data for representative AHR antagonists, detail key experimental protocols for their evaluation, and provide visual representations of the underlying biological pathways and experimental workflows. This document is intended to serve as a technical guide for researchers, scientists, and drug development professionals engaged in the exploration of novel immunomodulatory therapies.

Introduction: The Aryl Hydrocarbon Receptor in Immunity and Autoimmunity

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that belongs to the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family.[1] Initially recognized for its role in mediating the toxic effects of environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), recent research has unveiled its crucial role in modulating both the innate and adaptive immune systems.[1] The AHR can be activated by a diverse range of endogenous and exogenous ligands, including dietary compounds, microbial metabolites, and products of tryptophan metabolism, such as kynurenine.[2]

AHR activation has been shown to influence the differentiation and function of various immune cells. Notably, it plays a pivotal role in the balance between pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T cells (Tregs), a critical axis in the maintenance of immune homeostasis.[3] Dysregulation of this balance is a hallmark of many autoimmune diseases.[3] Consequently, antagonizing the AHR pathway presents a promising therapeutic strategy to restore immune tolerance and ameliorate autoimmune pathology.

The AHR Signaling Pathway: A Target for Therapeutic Intervention

Under resting conditions, the AHR resides in the cytoplasm in a complex with chaperone proteins, including heat shock protein 90 (HSP90) and AHR-interacting protein (AIP).[2] Upon ligand binding, the AHR undergoes a conformational change, dissociates from the chaperone complex, and translocates to the nucleus. In the nucleus, it forms a heterodimer with the AHR nuclear translocator (ARNT). This AHR-ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation.[1] AHR antagonists function by competitively binding to the AHR, thereby preventing the binding of activating ligands and subsequent nuclear translocation and gene transcription.[4]

Figure 1: AHR Signaling Pathway and Antagonist Mechanism of Action.

Preclinical Data of Representative AHR Antagonists

Several small molecule AHR antagonists have been developed and characterized. This section summarizes the in vitro potency and preclinical efficacy of two well-studied antagonists, GNF351 and CH-223191.

Table 1: In Vitro Potency of AHR Antagonists

| Compound | Assay Type | Cell Line/System | IC50 | Reference |

| GNF351 | Ligand Binding Competition | Mouse liver cytosol (humanized AHR) | 62 nM | [2][4][5][6][7] |

| DRE-dependent Luciferase Reporter | HepG2 40/6 (human hepatoma) | 8.5 nM | [4] | |

| CH-223191 | TCDD-induced Luciferase Activity | - | 30 nM | [1][3][8][9] |

Table 2: Preclinical Efficacy of AHR Antagonists in Autoimmune Models

| Compound | Animal Model | Disease | Key Findings | Reference |

| GNF351 | Collagen-Induced Arthritis (CIA) in mice | Rheumatoid Arthritis | Attenuated IL-1β-induced proliferation, invasion, and migration of fibroblast-like synoviocytes (FLS). Repressed IL-1β-induced cytokine and chemokine expression in FLS. | [10][11][12] |

| CH-223191 | Experimental Autoimmune Encephalomyelitis (EAE) in mice | Multiple Sclerosis | Attenuated Th17 differentiation of naive CD4+ T cells in vitro. | [3] |

| LPS-induced inflammation in murine microglial cells | Neuroinflammation | Reduced the expression of pro-inflammatory cytokines TNF-α, IL-1β, and IL-6. | [13][14] |

Key Experimental Protocols

The evaluation of AHR antagonists requires a suite of in vitro and in vivo assays to determine their potency, selectivity, and efficacy. Detailed below are representative protocols for key experiments.

AHR-Dependent Luciferase Reporter Gene Assay

This assay is used to determine the functional antagonism of the AHR signaling pathway.

Methodology:

-

Cell Culture: HepG2 40/6 cells, which are stably transfected with a dioxin-responsive element (DRE)-driven luciferase reporter plasmid, are cultured in appropriate media.

-

Compound Treatment: Cells are pre-treated with various concentrations of the AHR antagonist (e.g., GNF351, CH-223191) for 1 hour.

-

AHR Agonist Stimulation: Following pre-treatment, cells are stimulated with a known AHR agonist, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) or β-naphthoflavone (β-NF), for 24 hours.[13][15]

-

Luciferase Activity Measurement: Cell lysates are prepared, and luciferase activity is measured using a luminometer.

-

Data Analysis: The reduction in luciferase activity in the presence of the antagonist compared to the agonist-only control is calculated to determine the IC50 value.

Figure 2: Workflow for an AHR-Dependent Luciferase Reporter Assay.

In Vitro T Helper 17 (Th17) Cell Differentiation Assay

This assay assesses the ability of an AHR antagonist to modulate the differentiation of naive CD4+ T cells into the pro-inflammatory Th17 lineage.

Methodology:

-

Isolation of Naive CD4+ T cells: Naive CD4+ T cells are isolated from the spleens and lymph nodes of mice (e.g., C57BL/6) by fluorescence-activated cell sorting (FACS).

-

T Cell Activation and Differentiation: Isolated naive CD4+ T cells are cultured on plates coated with anti-CD3 and anti-CD28 antibodies to stimulate the T cell receptor.

-

Cytokine Cocktail: The culture medium is supplemented with a Th17-polarizing cytokine cocktail, typically consisting of IL-6, TGF-β, and IL-1β.[16] Neutralizing antibodies against IFN-γ and IL-4 are also added to prevent differentiation into other T helper subsets.[17]

-

Antagonist Treatment: The AHR antagonist (e.g., CH-223191) is added to the culture medium at the start of the differentiation process.[16]

-

Analysis of Th17 Differentiation: After 4-5 days of culture, the percentage of Th17 cells is determined by intracellular staining for the lineage-defining transcription factor RORγt and the signature cytokine IL-17A, followed by flow cytometry analysis.

Cytokine Inhibition Assay in Macrophages

This assay evaluates the effect of AHR antagonists on the production of pro-inflammatory cytokines by macrophages.

Methodology:

-

Cell Culture: A murine macrophage cell line (e.g., BV2 microglial cells) is cultured in appropriate media.

-

Pre-treatment with Antagonist: Cells are pre-treated with the AHR antagonist (e.g., CH-223191) for 24 hours.[13]

-

Inflammatory Stimulus: Macrophages are then stimulated with lipopolysaccharide (LPS) for 4 hours to induce an inflammatory response.[13]

-

Quantification of Cytokine Expression: Total RNA is extracted from the cells, and the mRNA levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are quantified using real-time quantitative PCR (RT-qPCR).[13]

Conclusion and Future Directions

The modulation of the AHR signaling pathway through antagonism represents a highly promising therapeutic strategy for a range of autoimmune disorders. The preclinical data for representative AHR antagonists like GNF351 and CH-223191 demonstrate their potential to correct the imbalance of immune responses that drive these diseases. The experimental protocols detailed herein provide a framework for the continued discovery and development of novel AHR antagonists.

Future research should focus on the development of highly selective and potent AHR antagonists with favorable pharmacokinetic and safety profiles. Further elucidation of the complex, context-dependent roles of AHR in different immune cell subsets and tissues will be crucial for optimizing the therapeutic application of AHR-modulating agents and minimizing potential off-target effects. Clinical investigation of the most promising AHR antagonist candidates will be the ultimate determinant of their utility in the treatment of autoimmune diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. GNF-351 | AhR antagonist | Probechem Biochemicals [probechem.com]

- 3. CH 223191 | Aryl Hydrocarbon Receptor Antagonists: R&D Systems [rndsystems.com]

- 4. AhR Antagonist III, GNF351 - CAS 1227634-69-6 - Calbiochem | 182707 [merckmillipore.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. GNF351 | Aryl Hydrocarbon Receptor | TargetMol [targetmol.com]

- 8. selleckchem.com [selleckchem.com]

- 9. ≥98% (HPLC), powder, AhR antagonist | Sigma-Aldrich [sigmaaldrich.com]

- 10. Aryl hydrocarbon receptor antagonism and its role in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aryl hydrocarbon receptor antagonism and its role in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Aryl Hydrocarbon Receptor as an Immune-Modulator of Atmospheric Particulate Matter-Mediated Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A Novel Aryl Hydrocarbon Receptor Antagonist HBU651 Ameliorates Peripheral and Hypothalamic Inflammation in High-Fat Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Silico Identification of an Aryl Hydrocarbon Receptor Antagonist with Biological Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rupress.org [rupress.org]

- 17. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide on the Impact of AHR Antagonists on Xenobiotic Metabolism

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the role of Aryl Hydrocarbon Receptor (AHR) antagonists in modulating xenobiotic metabolism, with a focus on the well-characterized antagonist GNF351 as a representative example.

Introduction: The AHR and Xenobiotic Metabolism

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor crucial for regulating the metabolism of a wide array of foreign compounds (xenobiotics).[1][2] Initially identified for its role in mediating the toxicity of dioxins like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the AHR is now understood to be a key sensor of environmental and endogenous signals.[3] When activated by a ligand, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Responsive Elements (XREs).[3][4] This action initiates the transcription of a battery of genes, most notably Phase I and Phase II drug-metabolizing enzymes.[3]

Key AHR target genes include members of the Cytochrome P450 family, specifically CYP1A1, CYP1A2, and CYP1B1.[3] These enzymes are fundamental to the metabolic activation and detoxification of numerous xenobiotics, including environmental pollutants like polycyclic aromatic hydrocarbons (PAHs) and certain therapeutic drugs.[3][5] Dysregulation of the AHR pathway has been implicated in various pathologies, making it a significant target for therapeutic intervention.[6][]

AHR antagonists are compounds that inhibit this signaling pathway.[6] They typically function by competing with agonists for the ligand-binding pocket of the AHR, thereby preventing its activation and the subsequent transcription of target genes.[6][][8] By blocking the induction of metabolic enzymes, AHR antagonists can profoundly alter the pharmacokinetics and toxicological profiles of xenobiotics. This guide explores this impact, focusing on the mechanisms, quantitative effects, and experimental evaluation of AHR antagonists.

The AHR Signaling Pathway (Canonical)

The canonical AHR signaling pathway is a well-defined cascade. In its inactive state, AHR resides in the cytoplasm as part of a protein complex that includes Heat Shock Protein 90 (HSP90) and AHR-interacting protein (AIP).[8] Upon binding to an agonist ligand (e.g., TCDD, Benzo[a]pyrene), the AHR undergoes a conformational change, dissociates from its chaperone proteins, and translocates into the nucleus.[8] There, it forms a heterodimer with ARNT. This AHR/ARNT complex then binds to XREs in the promoter regions of target genes, recruiting coactivators and initiating transcription.

Mechanism of Action of AHR Antagonists

AHR antagonists disrupt the canonical pathway. The primary mechanism for most antagonists, including well-studied compounds like GNF351 and CH-223191, is competitive binding.[6][][9] They occupy the ligand-binding pocket of the AHR, preventing agonists from binding and initiating the signaling cascade. This blockage prevents AHR's nuclear translocation, dimerization with ARNT, and subsequent gene transcription.[6] Some antagonists may promote the degradation of the AHR protein, further reducing its availability.[6]

Quantitative Impact on Xenobiotic Metabolism

The inhibitory effect of AHR antagonists on the induction of metabolic enzymes can be quantified. Antagonists are often characterized by their IC50 value, which represents the concentration required to inhibit 50% of the maximal response induced by an agonist. GNF351, for instance, is a potent AHR antagonist that competes for binding to the AHR with an IC50 of 62 nM.[10][11][12]

The practical effect is a dose-dependent reduction in the expression and activity of CYP1A1 and CYP1B1 enzymes, even in the presence of a strong AHR agonist.[13] This prevents the metabolic activation of certain pro-carcinogens and can alter the clearance rate of drugs metabolized by these enzymes.

Table 1: Representative Data on AHR Antagonist Activity Note: The following data are compiled from various sources for illustrative purposes and may not originate from a single study.

| Antagonist | Agonist Used | Cell Line | Target Gene/Assay | IC50 / % Inhibition | Reference |

| GNF351 | TCDD (5 nM) | HepG2 40/6 | DRE-Luciferase Reporter | Complete antagonism at 100 nM | [14] |

| GNF351 | Photoaffinity Ligand | In vitro | AHR Binding Competition | 62 nM | [10][11][12] |

| CH-223191 | TCDD | Mouse Hepatocytes | CYP1A1 Expression | 7.1 µM | [8] |

| CH-223191 | Diesel Exhaust Particles | Rat Brain Microvessels | Cyp1b1 Protein Induction | Blocked induction | [15] |

| α-Naphthoflavone | Cigarette Smoke | MH7A (Synovial) | CYP1A1 Induction | Inhibited induction | [4] |

| 3,4-Dimethoxyflavone | Endogenous Agonist | BP8 (Rat Hepatoma) | CYP1A1/CYP1B1 mRNA | Dose-dependent inhibition | [13] |

Key Experimental Protocols

Evaluating the impact of an AHR antagonist on xenobiotic metabolism involves a series of standard in vitro assays. A typical workflow includes cell culture, treatment, and subsequent analysis of gene expression, protein levels, and enzyme activity.

Protocol: qRT-PCR for CYP1A1 Gene Expression

-

Cell Culture and Treatment: Plate human hepatoma (HepG2) cells and allow them to adhere for 24 hours. Treat cells with (i) vehicle (DMSO), (ii) AHR agonist (e.g., 10 nM TCDD), (iii) AHR antagonist (e.g., 100 nM GNF351), and (iv) a combination of agonist and antagonist for 24 hours.

-

RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Quantify RNA concentration and assess purity using a spectrophotometer.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

-

Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system. Prepare a reaction mix containing cDNA template, SYBR Green master mix, and specific primers for CYP1A1 and a housekeeping gene (e.g., GAPDH).

-

CYP1A1 Forward Primer: 5'-CCTTCATCCCTATTCTTCGCA-3'

-

CYP1A1 Reverse Primer: 5'-GGTTGACCCATAGCTTCTGGT-3'

-

-

Data Analysis: Calculate the relative expression of CYP1A1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing all treatment groups to the vehicle control.

Protocol: EROD Assay for CYP1A1/1A2 Enzyme Activity

-

Cell Culture and Treatment: Culture and treat cells as described in section 5.1.

-

Microsome Isolation: Harvest cells, homogenize them in a buffered solution, and perform differential centrifugation to isolate the microsomal fraction, which is rich in P450 enzymes. Resuspend the microsomal pellet in a storage buffer.

-

EROD Assay: The Ethoxyresorufin-O-deethylase (EROD) assay measures the conversion of the substrate 7-ethoxyresorufin to the fluorescent product resorufin.

-

In a 96-well plate, add microsomal protein, reaction buffer, and NADPH (as a cofactor).

-

Initiate the reaction by adding 7-ethoxyresorufin.

-

Incubate at 37°C.

-

Measure the fluorescence of the product (resorufin) at timed intervals using a plate reader (Excitation: ~530 nm, Emission: ~590 nm).

-

-

Data Analysis: Calculate the rate of resorufin formation and normalize it to the amount of microsomal protein used. Compare the enzyme activity across the different treatment groups.

Conclusion and Future Directions

AHR antagonists are powerful tools for modulating xenobiotic metabolism. By competitively inhibiting the AHR signaling pathway, they effectively block the induction of critical metabolic enzymes like CYP1A1 and CYP1B1. This has significant implications for drug development and toxicology. In drug development, co-administration of an AHR antagonist could prevent the rapid metabolism of a drug, improving its pharmacokinetic profile. In toxicology, these antagonists can mitigate the harmful effects of environmental pollutants that require metabolic activation to become carcinogenic.[5]

Future research will likely focus on developing antagonists with greater selectivity and improved in vivo properties.[9] Understanding how antagonists affect non-canonical AHR signaling and their potential for "pure" antagonism without any partial agonist activity remains an active area of investigation.[14] The continued exploration of these compounds will be vital for both dissecting the complex roles of the AHR and developing novel therapeutic strategies.

References

- 1. m.youtube.com [m.youtube.com]

- 2. apexbt.com [apexbt.com]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Aryl hydrocarbon receptor antagonism and its role in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. What are AHR antagonists and how do they work? [synapse.patsnap.com]

- 8. Recent advances in the development of AHR antagonists in immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholars.uky.edu [scholars.uky.edu]

- 10. medchemexpress.com [medchemexpress.com]

- 11. GNF351 | Aryl Hydrocarbon Receptor | TargetMol [targetmol.com]

- 12. selleckchem.com [selleckchem.com]

- 13. AH receptor antagonist inhibits constitutive CYP1A1 and CYP1B1 expression in rat BP8 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Aryl hydrocarbon receptor-dependent upregulation of Cyp1b1 by TCDD and diesel exhaust particles in rat brain microvessels - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Cell-Based Assays of AHR Antagonist 4

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor involved in the regulation of diverse biological and toxicological processes, including xenobiotic metabolism, immune responses, and cell differentiation.[1][2] Its role in various pathologies has made it a significant target for therapeutic intervention. AHR antagonists, which inhibit the receptor's activity, are being investigated for their potential in treating a range of diseases. This document provides a detailed protocol for the in vitro cell-based evaluation of "AHR Antagonist 4," a novel compound under investigation. The primary method described is a reporter gene assay, a robust and sensitive method for quantifying AHR activation and its inhibition.[3][4][5]

AHR Signaling Pathway

The canonical AHR signaling pathway begins with the binding of a ligand to the AHR, which resides in the cytoplasm in a complex with chaperone proteins such as Heat shock protein 90 (Hsp90).[6] Ligand binding induces a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the AHR into the nucleus. In the nucleus, the AHR forms a heterodimer with the AHR Nuclear Translocator (ARNT).[6][7] This AHR:ARNT complex then binds to specific DNA sequences known as Xenobiotic Responsive Elements (XREs) in the promoter regions of target genes, such as Cytochrome P450 1A1 (CYP1A1), initiating their transcription.[6][7] AHR antagonists function by preventing one or more of these steps, thereby inhibiting the expression of AHR target genes.

Figure 1: AHR Signaling Pathway and Point of Antagonist Intervention.

Experimental Protocols

1. AHR Antagonist Activity Assessment using a Luciferase Reporter Gene Assay

This protocol describes the use of a commercially available human hepatoma cell line (e.g., HepG2) stably transfected with a luciferase reporter gene under the control of an AHR-responsive promoter.

Materials:

-

Human AHR reporter cell line (e.g., HepG2-XRE-Luc)

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic)

-

This compound (stock solution in DMSO)

-

Known AHR antagonist (e.g., CH223191, as a positive control)

-

AHR agonist (e.g., 2,3,7,8-Tetrachlorodibenzodioxin (TCDD) or β-Naphthoflavone (β-NF))

-

96-well white, clear-bottom cell culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding:

-

Culture the AHR reporter cells to ~80% confluency.

-

Trypsinize and resuspend the cells in fresh medium to a final concentration of 1 x 10^5 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C and 5% CO2.

-

-

Compound Preparation and Treatment:

-

Prepare serial dilutions of this compound and the control antagonist in cell culture medium.

-

Prepare a solution of the AHR agonist at a concentration that induces ~80% of the maximal response (EC80).[8] This concentration should be predetermined from an agonist dose-response curve.

-

Remove the culture medium from the cells.

-

Add 50 µL of the antagonist dilutions to the respective wells.

-

Immediately add 50 µL of the agonist solution to all wells except the vehicle control wells.

-

Include the following controls:

-

Vehicle control (medium with DMSO)

-

Agonist control (medium with agonist and DMSO)

-

Positive control antagonist at various concentrations.

-

-

-

Incubation:

-

Incubate the plate for 24 hours at 37°C and 5% CO2.

-

-

Luciferase Assay:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Prepare the luciferase assay reagent according to the manufacturer's instructions.

-

Remove the culture medium from the wells.

-

Add 100 µL of the luciferase assay reagent to each well.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Measure the luminescence using a luminometer.

-

Data Analysis:

-

Subtract the background luminescence (vehicle control) from all other readings.

-

Normalize the data by expressing the luminescence in each well as a percentage of the agonist control (100% activation).

-

Plot the percentage of activation against the log of the antagonist concentration.

-

Determine the IC50 value (the concentration of the antagonist that causes a 50% reduction in the agonist-induced response) using non-linear regression analysis.

Experimental Workflow

Figure 2: Experimental Workflow for AHR Antagonist Reporter Assay.

Data Presentation

The following table presents example data for the inhibition of TCDD-induced AHR activity by this compound and a known AHR antagonist, CH223191.

| Compound | IC50 (nM) [TCDD at 1 nM] |

| This compound | 15.2 ± 2.1 |

| CH223191 | 98.0 ± 10.5[3] |

Table 1: Example IC50 values for AHR antagonists in a luciferase reporter assay. Data are presented as mean ± standard deviation from three independent experiments.

Conclusion

The provided protocol offers a robust framework for the in vitro characterization of this compound. The luciferase reporter gene assay is a sensitive and high-throughput method for determining the potency of AHR antagonists.[3] The example data indicates that this compound is a potent inhibitor of AHR signaling. Further studies may be required to elucidate its mechanism of action and to assess its effects on the expression of endogenous AHR target genes, such as through qPCR analysis of CYP1A1 mRNA levels.[3] It is also important to perform cytotoxicity assays to ensure that the observed inhibition is not due to a general toxic effect of the compound on the cells.[9]

References

- 1. Ah receptor-based chemical screening bioassays: application and limitations for the detection of Ah receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators | Springer Nature Experiments [experiments.springernature.com]

- 3. Recent advances in the development of AHR antagonists in immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. indigobiosciences.com [indigobiosciences.com]

- 9. indigobiosciences.com [indigobiosciences.com]

Application Notes and Protocols for AHR Antagonist 4 Administration in Mouse Tumor Models

For Researchers, Scientists, and Drug Development Professionals